Cas no 1443112-54-6 ((1-Cyclobutylpyrazol-4-yl)boronic acid)

(1-Cyclobutylpyrazol-4-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (1-Cyclobutylpyrazol-4-yl)boronic acid
- 1-(Cyclobutyl)-1H-pyrazole-4-boronic acid
- Boronic acid, B-(1-cyclobutyl-1H-pyrazol-4-yl)-
- EN300-2016136
- BS-27537
- CS-0178860
- B-(1-cyclobutyl-1h-pyrazol-4-yl)boronic acid
- DB-197730
- 1443112-54-6
- (1-cyclobutylpyrazol-4-yl)boronicacid
- (1-cyclobutyl-1H-pyrazol-4-yl)boronic acid
- AKOS015947110
- AB76197
-
- MDL: MFCD18904604
- インチ: 1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2
- InChIKey: BCJHUJINKCSWQE-UHFFFAOYSA-N
- SMILES: B(C1=CN(C2CCC2)N=C1)(O)O
計算された属性
- 精确分子量: 166.0913578g/mol
- 同位素质量: 166.0913578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- Boiling Point: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
(1-Cyclobutylpyrazol-4-yl)boronic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-Cyclobutylpyrazol-4-yl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R120212-25mg |
(1-Cyclobutylpyrazol-4-yl)boronic acid,95% |
1443112-54-6 | 95% | 25mg |
¥2598 | 2023-09-10 | |
AN HUI ZE SHENG Technology Co., Ltd. | C989378-250mg |
(1-Cyclobutylpyrazol-4-yl)boronicacid |
1443112-54-6 | 250mg |
¥7440.00 | 2023-09-15 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD326639-250mg |
(1-Cyclobutylpyrazol-4-yl)boronic acid |
1443112-54-6 | 98% | 250mg |
¥942.0 | 2023-04-01 | |
TRC | C989378-100mg |
(1-Cyclobutylpyrazol-4-yl)boronic acid |
1443112-54-6 | 100mg |
$425.00 | 2023-05-18 | ||
Chemenu | CM209703-1g |
(1-Cyclobutylpyrazol-4-yl)boronic acid |
1443112-54-6 | 98% | 1g |
$610 | 2021-06-16 | |
TRC | C989378-250mg |
(1-Cyclobutylpyrazol-4-yl)boronic acid |
1443112-54-6 | 250mg |
$856.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C907699-25mg |
(1-Cyclobutylpyrazol-4-yl)boronic acid |
1443112-54-6 | 95% | 25mg |
¥2,160.00 | 2022-09-29 | |
AN HUI ZE SHENG Technology Co., Ltd. | C989378-1g |
(1-Cyclobutylpyrazol-4-yl)boronicacid |
1443112-54-6 | 1g |
¥16500.00 | 2023-09-15 | ||
Enamine | EN300-2016136-10g |
(1-cyclobutyl-1H-pyrazol-4-yl)boronic acid |
1443112-54-6 | 10g |
$4457.0 | 2023-09-16 | ||
Enamine | EN300-2016136-1g |
(1-cyclobutyl-1H-pyrazol-4-yl)boronic acid |
1443112-54-6 | 1g |
$550.0 | 2023-09-16 |
(1-Cyclobutylpyrazol-4-yl)boronic acid 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
(1-Cyclobutylpyrazol-4-yl)boronic acidに関する追加情報
(1-Cyclobutylpyrazol-4-yl)boronic Acid: A Comprehensive Overview
(1-Cyclobutylpyrazol-4-yl)boronic acid, also known by its CAS number 1443112-54-6, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a pyrazole ring substituted with a cyclobutyl group and a boronic acid moiety. The presence of the boronic acid group makes it particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the construction of complex molecules.
The pyrazole ring in (1-Cyclobutylpyrazol-4-yl)boronic acid is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure imparts stability and reactivity to the molecule, making it suitable for various applications. The cyclobutyl substituent adds further complexity to the molecule, enhancing its potential for use in drug design and materials synthesis. Recent studies have highlighted the importance of such bicyclic structures in modulating the physical and chemical properties of compounds, particularly in the context of drug delivery systems.
One of the most notable applications of (1-Cyclobutylpyrazol-4-yl)boronic acid is in the field of medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, suggesting its utility in developing novel therapeutics for inflammatory diseases.
In addition to its medicinal applications, (1-Cyclobutylpyrazol-4-yl)boronic acid has also found use in materials science. The boronic acid group enables the formation of covalent bonds with various substrates, making it a valuable precursor for synthesizing advanced materials such as organic semiconductors and stimuli-responsive polymers. A recent breakthrough reported in Nature Materials highlighted the use of this compound in creating self-healing polymer networks, which have potential applications in electronics and biomedical devices.
The synthesis of (1-Cyclobutylpyrazol-4-yl)boronic acid typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring via condensation reactions and subsequent functionalization to introduce the boronic acid group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound is readily available for various applications.
From an environmental perspective, there is growing interest in understanding the sustainability aspects of synthesizing and using compounds like (1-Cyclobutylpyrazol-4-yl)boronic acid. Recent studies have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. For example, a 2023 paper in
In conclusion, (1-Cyclobutylpyrazol-4-yl)boronic acid stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on cutting-edge projects in drug discovery, materials science, and beyond. As ongoing research continues to uncover new uses for this compound, its significance within the scientific community is expected to grow further.
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